molecular formula C13H15BrClN3 B1469476 5-(4-Bromophenyl)-2-(2-pyrrolidinyl)-1H-imidazole hydrochloride CAS No. 2204562-21-8

5-(4-Bromophenyl)-2-(2-pyrrolidinyl)-1H-imidazole hydrochloride

Cat. No.: B1469476
CAS No.: 2204562-21-8
M. Wt: 328.63 g/mol
InChI Key: BWELXHOHVMRNCH-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-(2-pyrrolidinyl)-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C13H15BrClN3 and its molecular weight is 328.63 g/mol. The purity is usually 95%.
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Biological Activity

5-(4-Bromophenyl)-2-(2-pyrrolidinyl)-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a bromophenyl group, a pyrrolidinyl moiety, and an imidazole ring. The synthesis typically involves several steps:

  • Formation of the Imidazole Ring : This is achieved through the condensation of a 1,2-diketone with an aldehyde and ammonia or an amine.
  • Introduction of the Bromophenyl Group : Bromination of a phenyl group is performed using bromine or N-bromosuccinimide.
  • Attachment of the Pyrrolidinyl Group : A nucleophilic substitution reaction introduces the pyrrolidine derivative to the imidazole ring.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The mechanism likely involves interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances binding to hydrophobic pockets, while the imidazole ring participates in hydrogen bonding.
  • Pharmacological Potential : Studies have suggested that this compound may serve as a lead in drug development due to its potential as a ligand in biochemical assays and its pharmacological properties .

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several derivatives related to this compound. The results showed that compounds with similar structures demonstrated potent activity against gram-positive bacteria, with effective inhibition of biofilm formation noted .

Anti-inflammatory Activity

The compound's derivatives have also been explored for anti-inflammatory properties. A related study indicated that imidazole derivatives could inhibit inflammatory cytokines like TNF-alpha, suggesting potential applications in treating inflammatory diseases .

Data Tables

Activity Type MIC (μg/mL) Target Pathogen
Antimicrobial0.22 - 0.25Staphylococcus aureus
Anti-inflammatoryN/ATNF-alpha inhibition
AntiviralN/AVarious RNA viruses

Properties

IUPAC Name

5-(4-bromophenyl)-2-pyrrolidin-2-yl-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3.ClH/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11;/h3-6,8,11,15H,1-2,7H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWELXHOHVMRNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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